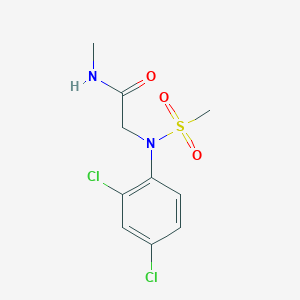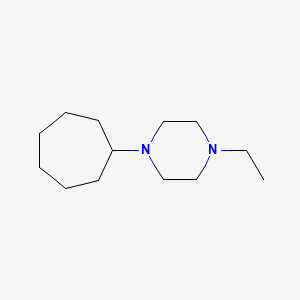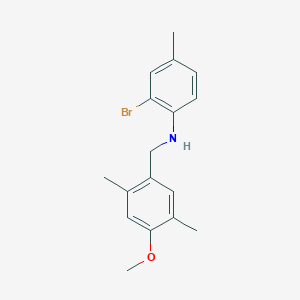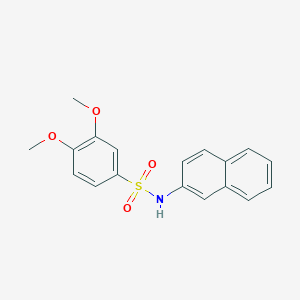![molecular formula C17H16N8S B5770135 1-(2,4-dimethylphenyl)-5-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}-1H-tetrazole](/img/structure/B5770135.png)
1-(2,4-dimethylphenyl)-5-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}-1H-tetrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-dimethylphenyl)-5-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}-1H-tetrazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as 'DMPT' and is a tetrazole derivative. DMPT is a white crystalline powder that is soluble in water and organic solvents.
Mecanismo De Acción
The exact mechanism of action of DMPT is not fully understood. However, it is believed that DMPT works by modulating various signaling pathways in the body. DMPT has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a key role in regulating energy metabolism. DMPT has also been shown to inhibit the mTOR pathway, which is involved in cell growth and proliferation.
Biochemical and Physiological Effects:
DMPT has been shown to have various biochemical and physiological effects. In animals, DMPT has been shown to increase feed intake and nutrient utilization, resulting in improved growth performance. DMPT has also been shown to have antimicrobial properties, which can help reduce the risk of bacterial infections in animals. In cancer cells, DMPT has been shown to induce apoptosis and inhibit angiogenesis, resulting in the inhibition of cancer cell growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DMPT has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. DMPT is also soluble in water and organic solvents, making it easy to work with. However, DMPT has some limitations for lab experiments. It is a tetrazole derivative, which can make it difficult to handle due to its explosive nature. DMPT also has limited solubility in some solvents, which can make it difficult to dissolve in certain experimental conditions.
Direcciones Futuras
There are several future directions for the study of DMPT. In the field of agriculture, further studies are needed to determine the optimal dosage and duration of DMPT supplementation in animals. In the field of medicine, further studies are needed to determine the potential use of DMPT as an anticancer agent and anti-inflammatory agent. Future studies may also focus on the development of new synthesis methods for DMPT that are more efficient and cost-effective.
Métodos De Síntesis
DMPT can be synthesized using various methods. One of the most common methods involves the reaction of 2,4-dimethylphenylhydrazine with phenyl isothiocyanate followed by the reaction with sodium azide. The resulting compound is then treated with hydrochloric acid to obtain DMPT. Another method involves the reaction of 2,4-dimethylphenylhydrazine with 5-mercapto-1-phenyltetrazole followed by the reaction with sodium nitrite. The resulting compound is then treated with hydrochloric acid to obtain DMPT.
Aplicaciones Científicas De Investigación
DMPT has been extensively studied for its potential applications in various fields. In the field of agriculture, DMPT has been shown to improve the growth performance of animals by increasing feed intake and nutrient utilization. DMPT has also been shown to have antimicrobial properties and can be used as a feed additive to reduce the risk of bacterial infections in animals.
In the field of medicine, DMPT has been studied for its potential anticancer properties. DMPT has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. DMPT has also been studied for its potential use as an anti-inflammatory agent.
Propiedades
IUPAC Name |
1-(2,4-dimethylphenyl)-5-[(1-phenyltetrazol-5-yl)sulfanylmethyl]tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N8S/c1-12-8-9-15(13(2)10-12)25-16(18-20-23-25)11-26-17-19-21-22-24(17)14-6-4-3-5-7-14/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOTDFACJKGECTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=NN=N2)CSC3=NN=NN3C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(diethylamino)phenyl]-N'-isobutylthiourea](/img/structure/B5770075.png)
![ethyl 3-{[(2-anilino-2-oxoethyl)thio]methyl}benzoate](/img/structure/B5770076.png)

![methyl {[4-(benzylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]thio}acetate](/img/structure/B5770096.png)

![2-(4-chlorophenyl)-N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}acetamide](/img/structure/B5770118.png)

![N'-[4-(dimethylamino)benzylidene]-2-methoxy-2-phenylacetohydrazide](/img/structure/B5770125.png)



![N-[4-(acetylamino)phenyl]-2-(4-fluorophenoxy)acetamide](/img/structure/B5770150.png)
![2,4-dimethoxybenzaldehyde [4-(3,4-dimethoxyphenyl)-6-phenyl-2-pyrimidinyl]hydrazone](/img/structure/B5770156.png)